molecular formula C14H11FO2 B182309 4-(Benzyloxy)-3-fluorobenzaldehyde CAS No. 175968-61-3

4-(Benzyloxy)-3-fluorobenzaldehyde

Cat. No. B182309
M. Wt: 230.23 g/mol
InChI Key: UHPCUBUGXLMORP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with benzaldehydes . For instance, “4-(Benzyloxy)aniline” can be synthesized by reacting ortho-phenylenediamines with benzaldehydes .

Scientific Research Applications

  • Synthesis of Thiazolidin-4-one Derivatives for Antioxidant Activity : A study used 4-Fluorobenzaldehyde, a related compound, for preparing thiazolidin-4-one derivatives, which exhibited promising antioxidant activity (El Nezhawy et al., 2009).

  • Development of Electrically Conductive Polymers : Bis-aldehyde monomers derived from a similar compound, 4-fluorobenzaldehyde, were synthesized and polymerized to yield poly(azomethine)s. These polymers showed significant electrical conductivity, indicating their potential use in electrical applications (Hafeez et al., 2019).

  • Rotational Spectra Analysis : The rotational spectra of 3-fluorobenzaldehyde, a structurally related compound, were studied using Fourier transform microwave spectroscopy. This research helps in understanding the molecular structure and behavior of such compounds (Sun et al., 2018).

  • CO2 Adsorption with Microporous Polyaminals : Fluorinated benzaldehydes were used to create microporous polyaminal networks. These networks showed increased CO2 adsorption, making them potential materials for environmental applications like carbon capture (Li et al., 2016).

  • Pharmaceutical Synthesis : The compound has been used in the synthesis of various pharmaceutical intermediates. For instance, phase-transfer catalysis was used to synthesize 4-{ 2-[N-methyl-N-( 2-pyridyl) ]aminoethoxy} benzaldehyde, an intermediate for further pharmaceutical applications (Qin, 2012).

  • Study of Molecular Structure : The molecular structure of benzene derivatives, including 4-fluorobenzaldehyde, was determined through a combination of gas electron diffraction and microwave spectroscopy, aiding in the understanding of the molecular geometry of these compounds (Samdal et al., 1997).

  • Aza-Acetalizations in Organic Synthesis : Fluorobenzaldehyde derivatives were used in aza-acetalizations to prepare a series of novel substituted benzoxazines, indicating their utility in organic synthesis and potentially in the development of new materials (Tang et al., 2013).

properties

IUPAC Name

3-fluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCUBUGXLMORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621029
Record name 4-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-fluorobenzaldehyde

CAS RN

175968-61-3
Record name 3-Fluoro-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175968-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring solution of 3-fluoro-4-hydroxybenzaldehyde (508 mg, 3.63 mmol) and CsCO3 (1.25 g, 3.84 mmol) in dry MeCN (5.6 mL) under nitrogen at ambient temperature was added benzyl chloride (0.45 mL, 3.91 mmol) and the mixture heated at 40° C. for 27 h. The mixture was then allowed to cool to rt, was quenched by the addition of aqueous NaOH (2N, 30 mL) and the product extracted with EtOAc (2×50 mL). The combined organic layer was then washed with brine (80 mL) and reduced under vacuum. The residue was then purified by SPE (silica, 10 g cartridge) eluting with cyclohexane:EtOAc (gradient 50:1 to 0:1) to afford the title compound as a colourless solid (623 mg).
Quantity
508 mg
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
1.25 g
Type
reactant
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0.45 mL
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reactant
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Quantity
5.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

25.9 g (1.07 mol) of magnesium turnings are initially introduced in 200 ml of THF, and a solution of 285.6 g (1.02 mol) of 1-benzyloxy-4-bromo-2-fluorobenzene in 700 ml of THF is added dropwise at such a rate that a gentle reflux is maintained after initiation of the Grignard reaction. When the addition is complete, the mixture is diluted with 1000 ml of THF, and the batch is heated at the boil for 1 h. The solution of the Grignard reagent is cooled to 0° C., and 118 ml (1.07 mol) of N-formylmorpholine in 100 ml of THF are added dropwise. After 1 h, the mixture is diluted with MTBE and hydrolysed using dilute hydrochloric acid. The organic phase is separated off, and the aqueous phase is extracted with MTBE. The combined organic phases are washed with saturated sodium chloride solution and dried using sodium sulfate. The solution is concentrated to dryness, and the crude product is recrystallised from n-heptane:MTBE.
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25.9 g
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200 mL
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285.6 g
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reactant
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700 mL
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solvent
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Grignard reagent
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118 mL
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100 mL
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1000 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 3-fluoro-4-hydroxybenzaldehyde (4.264 g, 30.0 mmol), benzyl bromide (5.986 g, 35.0 mmol, 4.16 mL) and K2CO3 (820 g, 59.0 mmol) in DMF (50 mL) was stirred for 48 hours at room temperature before EtOAc (100 mL) and water (50 mL) were added. The organic layer was separated, washed with water (2×50 mL), brine (30 mL) and dried (Na2SO4). Concentration in vacuo gave a white solid residue. Recrystallization from CH2Cl2/n-hexane afforded CAB06038 as colorless needles (5.59 g, 81%). Mp. 94-95° C.; 1H NMR (400 MHz, CDCl3) δ 524 (s, 2H), 7.12 (dd, J=8.2, 8.2 Hz, 1H), 734-7.48 (m, 5H), 7.59-7.66 (m, 2H), 9.85 (d, J=2.0 Hz, 1H); LRMS (ES+): m/z 231.1 (100%, [M+H]+).
Quantity
4.264 g
Type
reactant
Reaction Step One
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4.16 mL
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reactant
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820 g
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reactant
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50 mL
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solvent
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100 mL
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50 mL
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Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-3-fluorobenzaldehyde
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4-(Benzyloxy)-3-fluorobenzaldehyde
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4-(Benzyloxy)-3-fluorobenzaldehyde
Reactant of Route 4
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4-(Benzyloxy)-3-fluorobenzaldehyde
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4-(Benzyloxy)-3-fluorobenzaldehyde
Reactant of Route 6
4-(Benzyloxy)-3-fluorobenzaldehyde

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